Methyl 4-methyl-2-methylidenepentanoate
Overview
Description
Methyl 4-methyl-2-methylidenepentanoate is a chemical compound that belongs to the class of unsaturated esters. It is commonly used in scientific research for its unique properties and applications.
Scientific Research Applications
Organic Synthesis and Reaction Studies
Research on Methyl 4-methyl-2-methylidenepentanoate primarily focuses on its role in organic synthesis and reaction studies. For instance, Bennett and Paquette (2003) explored its use in allylindation reactions in aqueous media, highlighting its potential as a reactant in the formation of complex organic compounds (Bennett & Paquette, 2003). Similarly, Brown, Evans, and James (2003) investigated its use in directed homogeneous hydrogenation, providing insights into its role in producing specific organic products (Brown, Evans & James, 2003).
Development of Anticancer Drugs
An interesting application of Methyl 4-methyl-2-methylidenepentanoate is in the development of anticancer drugs. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, where Methyl 4-methyl-2-methylidenepentanoate played a key role. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul, Basu, Vos & Linden, 2009).
Catalysis and Material Science
In the field of catalysis and material science, Methyl 4-methyl-2-methylidenepentanoate has been studied for its potential applications. Cutrufello et al. (2002) discussed its use in the acid-base properties of oxide systems, examining its behavior in catalytic reactions (Cutrufello, Ferino, Monaci, Rombi & Solinas, 2002). Additionally, Gawali and Shinde (1974) utilized 4-methylpentan-2-ol, a related compound, for the extraction and separation of iron(III), indicating its potential in analytical chemistry (Gawali & Shinde, 1974).
Biofuel Research
Methyl 4-methyl-2-methylidenepentanoate has also been explored in the context of biofuel research. Weber et al. (2018) studied the autoignition of methyl pentanoate, a related ester, in conditions relevant to engine performance, providing data crucial for the development of biodiesel and related biofuels (Weber, Bunnell, Kumar & Sung, 2018).
properties
IUPAC Name |
methyl 4-methyl-2-methylidenepentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7(3)8(9)10-4/h6H,3,5H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWMVZVWUHHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3070-69-7 | |
Record name | methyl 4-methyl-2-methylidenepentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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